

Application Notes and Protocols for the Synthesis of Propanenitrile

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Compound of Interest

Compound Name: Bromoethane

Cat. No.: B045996

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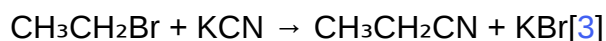
Introduction

The synthesis of nitriles is a fundamental transformation in organic chemistry, providing a versatile functional group that serves as a key intermediate in the synthesis of various pharmaceuticals and other valuable organic compounds. The carbon-carbon bond formation achieved through cyanation reactions is a powerful tool for extending carbon chains. This document provides detailed application notes and a comprehensive protocol for the synthesis of propanenitrile from **bromoethane** and potassium cyanide via a nucleophilic substitution reaction.

The reaction proceeds through an S_N2 (substitution nucleophilic bimolecular) mechanism, where the cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom of **bromoethane**. This one-step concerted mechanism involves the simultaneous formation of the new carbon-carbon bond and cleavage of the carbon-bromine bond.^{[1][2]} The use of an ethanolic solvent is crucial to favor the substitution reaction over potential elimination side reactions and to avoid the formation of alcohols as byproducts.^{[3][4]}

Reaction and Mechanism

Overall Reaction:



Mechanism:

The reaction is a classic example of an S_N2 reaction. The cyanide ion, a potent nucleophile, attacks the partially positive carbon atom of the C-Br bond in **bromoethane** from the backside relative to the leaving group (bromide ion). This leads to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. Finally, the bromide ion is expelled, resulting in the formation of propanenitrile with an inversion of configuration at the carbon center (though not relevant for the achiral **bromoethane**).^[2]

Data Presentation

Parameter	Value	Reference
Reactants		
Bromoethane (C ₂ H ₅ Br)	Molar Mass: 108.97 g/mol	[5]
Potassium Cyanide (KCN)	Molar Mass: 65.12 g/mol	[5]
Product		
Propanenitrile (CH ₃ CH ₂ CN)	Molar Mass: 55.08 g/mol	
Boiling Point: 97-98 °C		
Density: 0.783 g/mL		
Reaction Conditions		
Solvent	Ethanol	[3][4]
Reaction Type	Nucleophilic Substitution (S _N 2)	[1][2]
Typical Yield	70-90%	[6]
Spectroscopic Data for Propanenitrile		
Infrared (IR) Spectroscopy	~2245 cm ⁻¹ (C≡N stretch)	
¹ H NMR Spectroscopy	δ ~1.2 ppm (t, 3H, CH ₃), δ ~2.4 ppm (q, 2H, CH ₂)	
¹³ C NMR Spectroscopy	δ ~10 ppm (CH ₃), δ ~12 ppm (CH ₂), δ ~119 ppm (CN)	

Experimental Protocol

Materials:

- **Bromoethane** (ethyl bromide)
- Potassium cyanide (KCN)

- Ethanol (absolute)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Distillation apparatus
- Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

Procedure:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Reagent Addition:** To the flask, add a solution of potassium cyanide in absolute ethanol. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
- Slowly add **bromoethane** to the stirred solution of potassium cyanide in ethanol. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
- **Reflux:** Once the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol (78 °C). Continue the reflux for 2-3 hours to ensure the reaction goes to completion.
- **Work-up:** After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of potassium bromide will form.
- **Filtration:** Remove the precipitated potassium bromide by vacuum filtration and wash the solid with a small amount of ethanol.

- **Solvent Removal:** Combine the filtrate and the washings. Remove the ethanol by simple distillation.
- **Extraction:** To the remaining residue, add water and extract the propanenitrile with a suitable organic solvent such as diethyl ether or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.
- **Washing:** Combine the organic extracts and wash them with water to remove any remaining inorganic impurities.
- **Drying:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
- **Purification:** Filter off the drying agent and purify the propanenitrile by fractional distillation, collecting the fraction that boils at 97-98 °C.

Safety Precautions

Potassium Cyanide (KCN):

- **Toxicity:** Potassium cyanide is a highly toxic compound that can be fatal if ingested, inhaled, or absorbed through the skin.
- **Handling:** Always handle potassium cyanide in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).
- **Acid Incompatibility:** Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.
- **Disposal:** Dispose of all cyanide-containing waste according to institutional and local regulations for hazardous waste.

Bromoethane (Ethyl Bromide):

- **Toxicity:** **Bromoethane** is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.

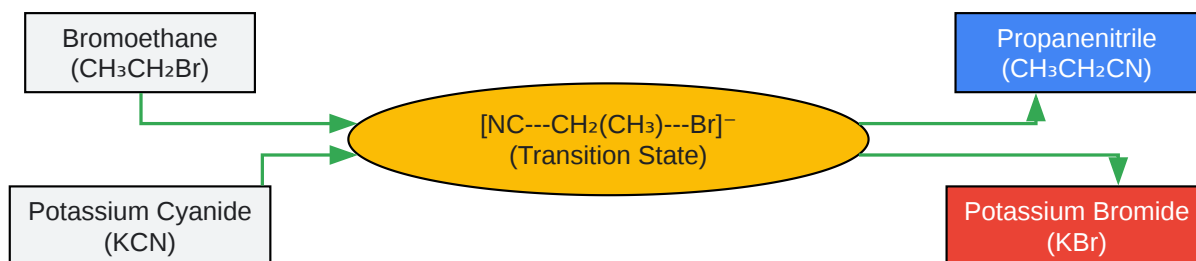
- **Flammability:** It is a flammable liquid. Keep away from open flames and other ignition sources.
- **Handling:** Handle **bromoethane** in a well-ventilated fume hood and wear appropriate PPE.

Visualizations



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Caption: Experimental workflow for the synthesis of propanenitrile.



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